molecular formula C18H20N2O3 B5293914 N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide

Cat. No.: B5293914
M. Wt: 312.4 g/mol
InChI Key: NCJDGNIEHKEVDE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide is an organic compound with a complex structure that includes both amide and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the acylation of an amine group followed by coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenylacetamide
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11(2)17(22)19-14-7-8-15(16(21)10-14)20-18(23)13-6-4-5-12(3)9-13/h4-11,21H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJDGNIEHKEVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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